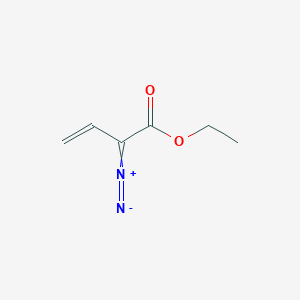
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is an organic compound with the molecular formula C6H8N2O2 It is a diazo compound, characterized by the presence of a diazonium group (-N2+) and an ethoxy group (-OCH2CH3) attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of ethyl 3-butenoate with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Reduction Reactions: The diazonium group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH). These reactions are typically carried out at room temperature.
Cycloaddition Reactions: Reagents such as dienes or alkynes are used, often under mild heating.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Halogenated or hydroxylated derivatives.
Cycloaddition Reactions: Cyclic compounds with varying ring sizes.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments, where its diazonium group can be used to introduce colorant properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate involves the reactivity of the diazonium group. This group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new bonds. The compound can also participate in cycloaddition reactions, where it forms cyclic structures through the interaction with other unsaturated compounds.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-methoxybuta-1,3-dien-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.
3-Butenoic acid, 2-diazo-, ethyl ester: Another diazo compound with a similar backbone.
Uniqueness
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is unique due to its specific combination of a diazonium group and an ethoxy group on a butadiene backbone
Properties
CAS No. |
499970-40-0 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
ethyl 2-diazobut-3-enoate |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(8-7)6(9)10-4-2/h3H,1,4H2,2H3 |
InChI Key |
DMVDHOFKVPCDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















